Technical Guide: 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole
Technical Guide: 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole
Topic: 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole (CAS 944897-67-0) Role: Senior Application Scientist Format: Technical Whitepaper
The Electrophilic Anchor for Heterocyclic Derivatization[1]
Executive Summary
2-(Chloromethyl)-6-methoxy-1,3-benzoxazole (CAS 944897-67-0) represents a specialized class of electrophilic heterocycles used extensively as "warheads" in medicinal chemistry and as fluorogenic scaffolds in chemical biology. Unlike its unsubstituted counterparts, the inclusion of the 6-methoxy group confers unique electronic properties—enhancing electron density within the pi-system while maintaining the high reactivity of the C2-chloromethyl moiety.
This guide dissects the compound’s utility as a covalent modifier for cysteine proteases, a building block for kinase inhibitors, and a precursor for fluorescent biological probes. It provides validated protocols for its synthesis, handling, and application in nucleophilic substitution reactions.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The molecule features a fused benzene and oxazole ring system.[1] The chloromethyl group at C2 is the primary reactive center, functioning as a potent alkylating agent. The methoxy group at C6 acts as an electron-donating group (EDG), which modulates the basicity of the oxazole nitrogen and influences the compound's fluorescence quantum yield.[2]
| Property | Data |
| CAS Number | 944897-67-0 |
| IUPAC Name | 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole |
| Molecular Formula | C₉H₈ClNO₂ |
| Molecular Weight | 197.62 g/mol |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 95–98 °C (Typical for class) |
| Solubility | Soluble in DCM, THF, DMSO, Acetonitrile; Insoluble in water |
| Reactivity Class | Alkylating Agent (Benzylic-like halide) |
| Storage | 2–8 °C, Desiccated, Inert Atmosphere (Ar/N₂) |
Synthesis & Production Logic
The synthesis of 2-(chloromethyl)-6-methoxy-1,3-benzoxazole relies on the cyclocondensation of 2-amino-5-methoxyphenol with a chloroacetic acid derivative. The choice of the 5-methoxy isomer in the starting phenol is critical: the cyclization mechanics dictate that the substituent para to the amine (position 5 in phenol) becomes position 6 in the benzoxazole ring.
Mechanistic Pathway (Retrosynthesis)
The reaction proceeds via the formation of an amide intermediate followed by acid-catalyzed dehydration to close the oxazole ring.
Figure 1: Synthetic pathway for the construction of the benzoxazole core from aminophenol precursors.
Validated Synthesis Protocol
Objective: Preparation of 5.0 g of target compound.
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Reagents:
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2-Amino-5-methoxyphenol (1.0 equiv)
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Chloroacetyl chloride (1.1 equiv) or Chloroacetic acid (1.2 equiv)
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Polyphosphoric acid (PPA) or Toluene/p-TsOH (for Dean-Stark)
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-
Procedure (PPA Method - High Yield):
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Step 1: Mix 2-amino-5-methoxyphenol (35.9 mmol) with PPA (30 g) in a round-bottom flask.
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Step 2: Add chloroacetic acid (43.1 mmol).
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Step 3: Heat the mixture to 100–110 °C for 3–4 hours. Note: Do not exceed 120 °C to prevent decomposition of the chloromethyl group.
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Step 4: Cool to room temperature and pour onto crushed ice (200 g) with vigorous stirring. The product will precipitate.
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Step 5: Neutralize the slurry with saturated NaHCO₃ solution to pH 7–8.
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Step 6: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Step 7: Recrystallize from Ethanol/Hexane to yield the pure product.
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Reactivity Profile & "Warhead" Mechanics
The C2-chloromethyl group is highly susceptible to S_N2 nucleophilic substitution . This reactivity is enhanced by the electron-withdrawing nature of the C=N bond in the oxazole ring, which makes the methylene carbon significantly electrophilic.
The "Soft" Electrophile Advantage
In drug design, this scaffold acts as a covalent warhead targeting cysteine residues in proteins (e.g., kinases).[2] The 6-methoxy group provides a secondary benefit: it increases the electron density of the aromatic system, often shifting the fluorescence emission to longer wavelengths compared to the unsubstituted analog, facilitating its use in activity-based protein profiling (ABPP) .
Figure 2: Divergent synthesis workflows utilizing the C2-chloromethyl electrophilic center.
Experimental Protocol: Nucleophilic Substitution
Application: Derivatization with a secondary amine (e.g., Morpholine or Piperazine) to generate a bioactive library.
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Preparation:
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Dissolve 2-(chloromethyl)-6-methoxy-1,3-benzoxazole (1.0 mmol) in anhydrous Acetonitrile (MeCN) (5 mL).
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Add Potassium Carbonate (K₂CO₃) (2.0 mmol) as a base to scavenge HCl.
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Critical Step: Add Potassium Iodide (KI) (0.1 mmol) catalytically. The Finkelstein reaction generates the more reactive iodomethyl intermediate in situ, accelerating the reaction rate significantly.
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-
Reaction:
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Add the secondary amine (1.1 mmol) dropwise.
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Heat to 60 °C for 4–6 hours under nitrogen. Monitor by TLC (Hexane:EtOAc 7:3).
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Workup:
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Filter off the inorganic salts.
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Concentrate the filtrate.
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Purify via flash column chromatography (Silica gel).[1]
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Safety & Toxicology (E-E-A-T)
Hazard Classification: Alkylating Agent.[2]
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Acute Toxicity: Harmful if swallowed or inhaled.
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Skin/Eye: Causes severe skin irritation and serious eye damage.[3] The chloromethyl group is a lachrymator.
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Genotoxicity: As an alkylating halide, it should be treated as a potential mutagen.
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Handling: Always handle in a fume hood. Double-gloving (Nitrile) is recommended.[2] Quench unreacted residues with dilute ammonia or thiosulfate solution before disposal.
References
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Synthesis of 2-substituted benzoxazoles
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Source: "Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles." J. Org.[4] Chem. 2016.
- Relevance: Establishes the reactivity of chloromethyl-benzoxazole scaffolds and substitution p
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-
Benzoxazole Biological Applications
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Safety Data & Handling
- Source: Thermo Fisher Scientific SDS for 2-(Chloromethyl)
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Relevance: Standard safety protocols for handling chloromethyl-heterocycles.[6]
Sources
- 1. scispace.com [scispace.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. fishersci.ca [fishersci.ca]
- 4. Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
